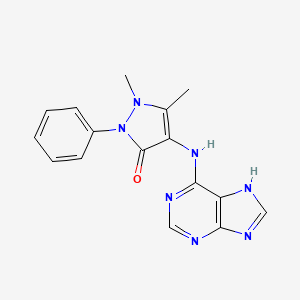

Antipyrine, 4-(9H-purin-6-ylamino)-

Description

Contextualization of Antipyrine (B355649) Derivatives in Contemporary Organic Synthesis

Antipyrine, first synthesized in the late 19th century, and its derivatives have long been a subject of intense interest in medicinal and synthetic chemistry. researchgate.nettandfonline.com These pyrazolone-based compounds are recognized for their diverse biological activities. researchgate.net In modern organic synthesis, antipyrine and its analogs, particularly 4-aminoantipyrine (B1666024), serve as versatile precursors for the construction of more complex molecules, including Schiff bases and other heterocyclic systems. researchgate.netchemrevlett.com The reactivity of the 4-amino group allows for a wide range of chemical modifications, making it a valuable building block for creating new molecular entities. researchgate.netnih.gov The ease of synthesis and the potential for creating diverse derivatives have sustained the relevance of antipyrine chemistry in contemporary research. tandfonline.comresearchgate.net

The Pervasive Role of Purine (B94841) Scaffolds in Synthetic Chemical Methodologies

Purine and its derivatives are fundamental to life, forming the basis of nucleic acids (DNA and RNA), energy carriers like ATP, and various coenzymes. nih.govacs.org This biological ubiquity has made the purine scaffold a "privileged structure" in medicinal chemistry and a focal point in synthetic methodologies. nih.gov The purine ring system, with its multiple reactive sites, offers numerous possibilities for chemical modification. nih.gov Synthetic chemists have developed a variety of methods to create purine derivatives, including N-acylation, N-amination, N-alkylation, and various cross-coupling reactions. nih.gov These methodologies are crucial for generating libraries of purine-based compounds for screening and development in areas such as anticancer research. nih.govacs.org

Overview of the Current Academic Research Landscape Pertaining to Antipyrine, 4-(9H-purin-6-ylamino)-

Academic research on Antipyrine, 4-(9H-purin-6-ylamino)- is primarily focused on its synthesis and the investigation of its potential biological activities. ontosight.ai Studies have explored its antiviral, anticancer, and anti-inflammatory properties. ontosight.ai The presence of the purine ring suggests possible interactions with viral replication processes, and antipyrine derivatives have demonstrated cytotoxic effects on some cancer cell lines. ontosight.ai Research in this area often involves the synthesis of the compound followed by in vitro screening to assess its biological potential.

Fundamental Principles Guiding Research on Multi-Heterocyclic Chemical Entities

Research on multi-heterocyclic compounds is guided by several fundamental principles. A key aspect is understanding the structure-activity relationship (SAR), which seeks to correlate specific structural features with biological activity. acs.org The design of these molecules often involves computational studies, such as molecular docking, to predict how they might interact with biological targets. tandfonline.com Synthetic accessibility and efficiency are also crucial considerations, with a focus on developing robust and scalable synthetic routes. digitellinc.com Furthermore, the study of multi-heterocyclic compounds encompasses a deep understanding of their physicochemical properties, which influence their behavior in biological systems. mdpi.comrsc.org The overarching goal is to create novel molecules with tailored properties for specific applications, ranging from therapeutics to materials science. rsc.orgopenaccessjournals.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

52972-57-3 |

|---|---|

Molecular Formula |

C16H15N7O |

Molecular Weight |

321.34 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(7H-purin-6-ylamino)pyrazol-3-one |

InChI |

InChI=1S/C16H15N7O/c1-10-12(21-15-13-14(18-8-17-13)19-9-20-15)16(24)23(22(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,17,18,19,20,21) |

InChI Key |

WIABVEKXPPUCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Antipyrine, 4 9h Purin 6 Ylamino

Retrosynthetic Analysis and Strategic Disconnection Approaches for Antipyrine (B355649), 4-(9H-purin-6-ylamino)-

A retrosynthetic analysis of the target molecule, Antipyrine, 4-(9H-purin-6-ylamino)-, reveals two primary disconnection points around the central amino linkage. The most logical and convergent approach involves the disconnection of the C-N bond between the C4 position of the antipyrine ring and the amino group, and the N-C bond between the amino group and the C6 position of the purine (B94841) ring. This leads to two key synthons: a 4-aminoantipyrine (B1666024) cation and a 6-aminopurine anion, or their corresponding synthetic equivalents.

An alternative, though less common, disconnection could involve the formation of the pyrazolone (B3327878) ring onto a pre-functionalized purine derivative. However, the former approach is more prevalent due to the commercial availability and well-established chemistry of both 4-aminoantipyrine and 6-chloropurine (B14466).

Classical and Established Synthetic Routes to Antipyrine, 4-(9H-purin-6-ylamino)-

The classical synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- and its analogues relies on well-established reactions in heterocyclic chemistry. These methods primarily involve the formation of the key C-N bond between the antipyrine and purine moieties.

Amination and Coupling Reactions Involving Purine Nucleophiles

The most direct and widely employed method for the synthesis of 6-substituted purines is the nucleophilic aromatic substitution (SNAr) of 6-halopurines. researchgate.netresearchgate.net In the context of synthesizing the target molecule, this involves the reaction of 4-aminoantipyrine with 6-chloropurine. The lone pair of the amino group on 4-aminoantipyrine acts as the nucleophile, attacking the electron-deficient C6 position of the purine ring and displacing the chloride leaving group.

This reaction is typically carried out in a suitable solvent such as ethanol (B145695), n-butanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. google.com The choice of base can be crucial, with common options including triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Microwave irradiation has also been shown to accelerate this type of amination reaction. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| 4-Aminoantipyrine | 6-Chloropurine | Base (e.g., TEA, DIPEA), Solvent (e.g., Ethanol, DMF), Heat or Microwave | Antipyrine, 4-(9H-purin-6-ylamino)- | researchgate.netgoogle.com |

Condensation and Cyclization Strategies for Pyrazolone Ring Formation

More recent methods for the synthesis of 4-aminoantipyrine derivatives involve multi-component reactions, such as the Betti reaction, which allows for the one-pot synthesis of complex derivatives from 4-aminoantipyrine, an aldehyde, and a nucleophile. nih.gov

Multi-Step Linear and Convergent Synthetic Pathways

The synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- can be approached through either a linear or a convergent pathway.

Modern and Advanced Synthetic Strategies for Antipyrine, 4-(9H-purin-6-ylamino)- and its Structural Analogs

In addition to classical methods, modern organic synthesis offers more sophisticated and efficient strategies for the construction of complex molecules like Antipyrine, 4-(9H-purin-6-ylamino)-.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Cross-Couplings) in Synthesis

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the arylation of amines and could be applied to the synthesis of the target molecule.

In this approach, 4-aminoantipyrine would be coupled with 6-chloropurine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. This method often proceeds under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions. The choice of ligand is critical for the success of the reaction, as it influences the reactivity and stability of the catalytic species.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |

| 4-Aminoantipyrine | 6-Chloropurine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Antipyrine, 4-(9H-purin-6-ylamino)- |

This catalytic approach offers a promising alternative for the synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- and its structural analogs, potentially leading to improved yields and broader substrate scope.

Principles of Green Chemistry and Sustainable Synthesis Applied to Antipyrine, 4-(9H-purin-6-ylamino)- Production

The production of specialized chemical compounds like Antipyrine, 4-(9H-purin-6-ylamino)- is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles focus on using safer solvents, reducing waste, improving energy efficiency, and utilizing renewable feedstocks. For the synthesis of this target molecule, which is conceptually formed by coupling a 4-aminoantipyrine moiety with a purine scaffold, several green chemistry approaches can be applied based on methodologies developed for its precursors and analogous structures.

A key strategy is the adoption of solvent-free reaction conditions. Research on the synthesis of Schiff base derivatives of 4-aminoantipyrine, a key precursor, has demonstrated that condensation reactions can be carried out efficiently at room temperature without any solvent, leading to high yields and simplified product work-up. researchgate.netchemrevlett.com For instance, the condensation of 4-aminoantipyrine with various aldehydes can be achieved by simple mixing, sometimes with a catalytic amount of a benign substance like dimethyl ethanol amine (DMEA), followed by separation of the product by adding water. chemrevlett.com This approach eliminates the need for volatile and often toxic organic solvents.

Another green principle is the use of water as a reaction medium. Water is a safe, non-flammable, and environmentally benign solvent. The synthesis of N-substituted purines, a class of compounds to which the target molecule belongs, has been successfully performed in aqueous media, often with the aid of microwave irradiation to accelerate the reaction. This method not only avoids hazardous organic solvents but can also lead to high yields and easy product isolation.

Mechanochemistry, or grinding-assisted synthesis, represents another solvent-free green technique. This method involves the use of mechanical force to induce chemical reactions. It has been applied to the synthesis of various heterocyclic compounds and could be adapted for the production of Antipyrine, 4-(9H-purin-6-ylamino)-, potentially reducing reaction times and eliminating the need for bulk solvents. researchgate.net

The use of biocatalysts, such as enzymes, also aligns with green chemistry principles. Enzymatic synthesis offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation. mdpi.com While a direct enzymatic synthesis for the target compound is not established, enzymes like purine nucleoside phosphorylases are used for the synthesis of related purine derivatives, suggesting a potential future avenue for a more sustainable production process. mdpi.comunimi.it

The table below summarizes green chemistry approaches applicable to the synthesis of precursors and analogs of Antipyrine, 4-(9H-purin-6-ylamino)-.

| Green Chemistry Principle | Application in Synthesis | Example / Reference |

| Solvent-Free Synthesis | Condensation of 4-aminoantipyrine with aldehydes to form Schiff bases. | Mixing equimolar amounts of reactants at room temperature, sometimes with a catalyst. researchgate.netchemrevlett.com |

| Use of Safer Solvents | Using water as a reaction medium for the amination of purine derivatives. | Microwave-assisted amination of 6-chloropurine derivatives in water. |

| Energy Efficiency | Use of organocatalysts at room temperature. | Dimethyl ethanol amine (DMEA) catalyzed synthesis of 4-aminoantipyrine Schiff bases. chemrevlett.com |

| Catalysis | Use of reusable or benign catalysts. | Lipase-catalyzed acylation for amide synthesis. acs.org |

| Mechanochemistry | Grinding reactants together to initiate a reaction without solvents. | Mechanochemical Minisci reaction for alkylation of pyrimidines. acs.orgnih.gov |

Flow Chemistry Applications and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, is a modern synthetic paradigm that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and easier scalability. amt.uk These benefits are particularly relevant for the synthesis of pharmaceutical intermediates and active ingredients like Antipyrine, 4-(9H-purin-6-ylamino)-.

The synthesis of the target molecule would likely involve a nucleophilic aromatic substitution (SNAr) reaction between 4-aminoantipyrine and a 6-substituted purine, such as 6-chloropurine. SNAr reactions are well-suited for flow chemistry setups. vapourtec.com In a continuous flow system, solutions of the reactants are pumped through a heated and pressurized tube or microreactor. The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purer products compared to batch methods. mdpi.com The small reactor volume enhances heat and mass transfer, which is crucial for controlling exothermic reactions and improving reaction kinetics. amt.uk

Key advantages of applying flow chemistry to the synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- include:

Enhanced Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with handling potentially hazardous reagents or exothermic reactions.

Process Intensification: Flow reactors can operate at temperatures and pressures above the boiling point of the solvent, drastically accelerating reaction rates and reducing reaction times from hours to minutes. researchgate.net

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. amt.uk

Automation and Integration: Flow systems can be integrated with in-line purification and analysis techniques, allowing for a "telescoped" reaction sequence where multiple synthetic steps are performed consecutively without isolating intermediates. mdpi.com This streamlines the manufacturing process significantly.

While a specific flow synthesis for Antipyrine, 4-(9H-purin-6-ylamino)- has not been detailed in the literature, the successful application of flow chemistry to the synthesis of other substituted purines and related heterocyclic compounds demonstrates its feasibility. unimi.itresearchgate.net For example, enzymatic transglycosylation to produce 6-substituted purine ribonucleosides has been successfully performed in an immobilized enzyme reactor (IMER) coupled to an HPLC system, demonstrating a continuous synthesis and purification process. unimi.it

Microwave-Assisted and Sonochemical Synthesis Protocols

Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) offer powerful tools for accelerating chemical reactions, often leading to higher yields and cleaner product profiles. These techniques are increasingly applied in the synthesis of heterocyclic compounds, including purine and antipyrine derivatives.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, internal heating can dramatically reduce reaction times from hours to minutes and improve yields. The synthesis of N-substituted purines is particularly amenable to microwave irradiation. For instance, the crucial coupling reaction between a 6-chloropurine derivative and an amine can be significantly accelerated. Reports on the synthesis of 8-arylmethyl-9H-purin-6-amines show that microwave irradiation at high temperatures (e.g., 220°C) can achieve the desired product in a single step in just 15 minutes. nih.gov Similarly, the synthesis of various purine derivatives has been achieved under microwave conditions, highlighting the broad applicability of this technique. rsc.org

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. zenodo.org Ultrasound has been successfully used in the synthesis of various heterocyclic compounds. zenodo.orgmdpi.com Recent studies have shown that ultrasound irradiation can activate purine metabolism in cell cultures, suggesting its potential to influence reactions involving the purine scaffold. nih.gov Furthermore, ultrasound has been employed for the one-pot, three-component synthesis of 4-aminoantipyrine derivatives, achieving good yields in very short reaction times (1-5 minutes) at room temperature. uobaghdad.edu.iq The application of ultrasound has also been shown to improve the efficiency of solid-phase synthesis of complex oligomers like Peptide Nucleic Acids (PNA), which contain purine bases. nih.gov

The table below provides example conditions for these advanced synthesis techniques as applied to related structures.

| Technique | Precursors/Reaction Type | Conditions | Outcome | Reference |

| Microwave-Assisted | Aryl acetic acid + Amino pyrimidine (B1678525) | 220°C, 15 min, Pyridine | One-pot synthesis of 8-arylmethyl-9H-purin-6-amines | nih.gov |

| Microwave-Assisted | 2-Naphthol + Aldehyde + 4-Aminoantipyrine | 70-90°C, 40-60 min | Betti-type reaction to form aminonaphthol derivatives | nih.gov |

| Sonochemical (Ultrasound) | Aldehyde + 2-Naphthol + 4-Aminoantipyrine | Room Temp, 1-5 min, Ethanol, Zirconyl chloride catalyst | Three-component synthesis of 4-aminoantipyrine derivatives (90-95% yield) | uobaghdad.edu.iq |

| Sonochemical (Ultrasound) | PNA Monomers on Solid Support | Ultrasonic Bath | Improved purity and yield in Peptide Nucleic Acid synthesis | nih.gov |

Directed Chemical Derivatization of Antipyrine, 4-(9H-purin-6-ylamino)-

Once synthesized, Antipyrine, 4-(9H-purin-6-ylamino)- offers multiple sites for directed chemical derivatization, allowing for the fine-tuning of its properties and the creation of new molecular entities. These modifications can be targeted to either the purine moiety or the antipyrine core.

Site-Selective Modifications and Substitutions on the Purine Moiety

The purine ring system is a versatile scaffold for chemical modification. nih.govnih.gov While the C6 position is occupied by the amino-antipyrine group, other positions on the purine ring, such as C2, C8, N7, and N9, are available for further functionalization.

C2 and C8 Positions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for introducing carbon-based substituents at the C2 and C8 positions of the purine ring. researchgate.netacs.org Starting with a halogenated precursor (e.g., a 2-chloro- or 8-bromo-purine derivative) before or after coupling with 4-aminoantipyrine, a wide variety of aryl, alkyl, and alkynyl groups can be installed. This strategy allows for extensive exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the molecule. nih.gov

N9 and N7 Positions: Alkylation of the purine ring at the nitrogen atoms is a common modification. Regioselectivity between the N9 and N7 positions can be a challenge but can often be controlled by the choice of alkylating agent, base, and solvent. For instance, direct N7 regioselective tert-alkylation of 6-substituted purines has been achieved using a silylation method followed by reaction with a tert-alkyl halide and a Lewis acid catalyst. nih.gov Such modifications can significantly impact the molecule's biological activity and physical properties.

The table below outlines potential site-selective modifications on the purine ring.

| Position | Reaction Type | Reagents / Conditions | Potential Substituents |

| C8 | Stille Coupling | Organostannane, Pd catalyst | Aryl, furyl, vinyl groups |

| C2, C8 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |

| N9 / N7 | Alkylation | Alkyl halide, Base (e.g., K2CO3) | Alkyl, benzyl (B1604629) groups |

| N7 | Regioselective Alkylation | N-trimethylsilylation, tert-alkyl halide, SnCl4 | tert-Alkyl groups |

Chemical Transformations and Functionalization of the Antipyrine Core

The antipyrine core also presents opportunities for chemical modification, although these are less explored on the final coupled product and more commonly performed on the 4-aminoantipyrine precursor. ontosight.ai The reactivity of the final conjugate would need to be considered, as the purine moiety is sensitive to certain reaction conditions.

Reactions Involving the Amino Linker: While the secondary amine linking the two moieties is less reactive than the primary amine of 4-aminoantipyrine, it could potentially undergo further reactions like alkylation under specific conditions. However, such reactions might compete with N-alkylation on the purine ring.

Modifications on the Phenyl Ring: The phenyl group attached to the pyrazolone nitrogen of the antipyrine core is a potential site for electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions would introduce functional groups that could serve as handles for further derivatization. The conditions would need to be carefully selected to avoid degradation of the purine ring.

Modifications on the Methyl Groups: The two methyl groups on the pyrazolone ring (at N1 and C5) are generally unreactive. However, radical halogenation could potentially introduce functionality, though this would likely be unselective and difficult to control.

A more practical approach for derivatizing the antipyrine core involves using a modified 4-aminoantipyrine precursor in the initial synthesis. For example, starting with a 4-aminoantipyrine derivative that already contains an additional functional group on its phenyl ring would directly lead to a functionalized final product.

Linker Chemistry and Scaffold Expansion for Oligomeric and Polymeric Structures

The Antipyrine, 4-(9H-purin-6-ylamino)- scaffold can be used as a monomeric unit for the construction of larger oligomeric and polymeric structures. This requires the introduction of reactive functional groups, or "linkers," that can participate in polymerization or conjugation reactions. symeres.com

Strategies for Scaffold Expansion:

Solid-Phase Synthesis: One approach is to anchor the purine or antipyrine moiety to a solid support (polymer resin). acs.orgnih.gov For example, a purine derivative with a suitable functional handle could be attached to the resin, followed by sequential addition of other building blocks to construct an oligomer. This method is widely used for synthesizing peptides and oligonucleotides and allows for the creation of defined sequences. Microwave or ultrasound assistance can be used to improve the efficiency of coupling steps in solid-phase synthesis. nih.govacs.org

Bifunctional Linkers: Introducing a bifunctional linker to the core molecule can enable the creation of dimers or larger conjugates. For instance, a linker with two reactive ends, such as 1,2-dibromoethane, could be used to connect two molecules of Antipyrine, 4-(9H-purin-6-ylamino)-, likely through the N9 position of the purine ring, to form a bis-purine scaffold. nih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto either the purine or antipyrine scaffold allows for highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is a powerful method for linking the monomer to other molecules, polymers, or surfaces. For example, a propargyl group could be installed at the N9 position of the purine, which can then react with an azide-functionalized molecule to form a stable triazole linkage. nih.gov

Polymer Conjugation: The molecule could be conjugated to a pre-formed polymer backbone. This is a common strategy in drug delivery to improve the solubility and pharmacokinetic properties of a drug. This would involve functionalizing the monomer with a group (e.g., a carboxylic acid or amine) that can react with complementary groups on a polymer like polyethylene (B3416737) glycol (PEG).

These strategies transform the core molecule into a versatile building block for creating complex macromolecular architectures with potentially novel properties and applications. nih.gov

Chiral Resolution and Asymmetric Synthesis of Enantiopure Antipyrine, 4-(9H-purin-6-ylamino)- Analogs

The development of enantiopure compounds is a cornerstone of modern medicinal chemistry, as the physiological activity of a chiral molecule can be highly dependent on its stereochemistry. nih.gov For complex molecules like analogs of Antipyrine, 4-(9H-purin-6-ylamino)-, which may possess chiral centers, obtaining single enantiomers is crucial. This can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis. wikipedia.org

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org While specific resolution protocols for "Antipyrine, 4-(9H-purin-6-ylamino)-" are not prominently documented, established methods can be applied to its chiral analogs.

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemate with a single enantiomer of a chiral resolving agent. wikipedia.org For an analog containing a basic amine function, such as the purine or antipyrine nitrogen atoms, a chiral acid like tartaric acid or its derivatives can be used to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for enantioseparation. nih.govmdpi.com The choice of CSP is critical; polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with aromatic and heterocyclic systems. mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov

Table 1: Overview of Chiral Resolution Techniques Applicable to Chiral Analogs

| Technique | Principle | Common Agents/Phases | Advantages | Considerations |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, Camphorsulfonic acid, Brucine. wikipedia.org | Scalable, cost-effective for large quantities. | Success is unpredictable; requires suitable resolving agent and crystallization conditions. wikipedia.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Polysaccharide-based (Cellulose/Amylose), Pirkle-type, Protein-based CSPs. mdpi.com | High efficiency, applicable to small quantities, analytical and preparative scales. | Higher cost of columns and solvents; requires method development. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a CSP. nih.gov | Similar to HPLC (e.g., polysaccharide-based CSPs). | Faster separations, lower solvent consumption compared to HPLC. | Requires specialized equipment. |

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% loss inherent in resolution. wikipedia.org

Catalytic Asymmetric Synthesis: This highly efficient approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the key C-N bond formation between the antipyrine and purine moieties could potentially be achieved using a transition-metal catalyst combined with a chiral ligand. Dirhodium(II) tetracarboxylate catalysts, for example, have been shown to be effective in highly enantioselective C-H functionalization reactions to form new C-C or C-N bonds. acs.org

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials. A synthesis could be designed to incorporate a chiral building block, for example, a chiral amine, into either the antipyrine or purine precursor before the final coupling step.

The successful application of these methods would enable the synthesis of specific enantiomers of chiral analogs, facilitating detailed studies into their structure-activity relationships. nih.gov

Total Synthesis Strategies for Complex Antipyrine-Purine Hybrid Structures

The total synthesis of "Antipyrine, 4-(9H-purin-6-ylamino)-" and related complex hybrid structures hinges on the efficient construction and coupling of the two core heterocyclic systems: antipyrine and purine. nih.govnih.gov The predominant strategy is a convergent synthesis, where the two main fragments are prepared separately and then joined in a late-stage key reaction.

Precursor Synthesis

4-Aminoantipyrine Synthesis: A standard industrial method to produce the 4-aminoantipyrine precursor involves a two-step process. First, antipyrine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid), to form 4-nitrosoantipyrine. google.com Subsequent reduction of the nitroso group, for example using ammonium (B1175870) hydrogen sulfite, yields the desired 4-aminoantipyrine. google.com The yield for this conversion can be high, with some processes reporting up to 96%. google.com

6-Halopurine Synthesis: The purine component is typically derived from a 6-halopurine, with 6-chloropurine being a common and versatile starting material. 6-Chloropurine provides a reactive electrophilic center at the C6 position, which is susceptible to nucleophilic attack by amines. nih.gov

Coupling Reaction and Derivatization

The key bond-forming step in synthesizing the target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 4-aminoantipyrine and 6-chloropurine. In this reaction, the exocyclic amino group of 4-aminoantipyrine acts as the nucleophile, displacing the chloride at the C6 position of the purine ring.

This reaction is typically performed by heating the two precursors in a suitable polar solvent, such as ethanol, isopropanol, or n-butanol, often in the presence of a base to neutralize the HCl generated during the reaction. researchgate.net More advanced synthetic approaches, such as microwave-assisted synthesis or the use of metal catalysts, can also be employed to improve reaction times and yields. nih.gov This modular approach allows for the synthesis of a wide array of derivatives by simply varying the substituents on either the antipyrine or purine precursors. nih.govajol.info For example, using substituted 4-aminoantipyrine or various N6-substituted adenines allows for the creation of a library of hybrid compounds. nih.govnih.gov

Table 2: Representative Conditions for Synthesis of Antipyrine-Heterocycle Hybrids

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Conditions | Product Type | Ref |

| 4-Chloroacetylantipyrine | 3-Arylazo-4-mercapto-4-phenylamino-buten-2-ones | Sodium ethoxide | Ethanol | Reflux | Antipyrinyl thienyl ketones | ajol.info |

| 4-Aminoantipyrine | Aromatic Aldehyde, 8-Hydroxyquinoline | Fluorite | Ethanol | Room Temperature | Betti-type derivatives | nih.gov |

| 4-Chloroacetylantipyrine | 4-Hydroxybenzaldehyde | Potassium carbonate | DMSO | Stirring | Antipyrine-benzaldehyde ether | ajol.info |

| Antipyrine | Chloroacetyl chloride | None | Heating | 95-98 °C | 4-Chloroacetylantipyrine | ajol.info |

| 6-chloro-9H-purine | 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Acid catalyst | n-Butanol | Reflux | 4-(9H-purin-6-ylamino)antipyrine |

This synthetic framework provides a robust platform for generating diverse antipyrine-purine hybrids, enabling systematic exploration of their chemical and biological properties. nih.govnih.gov

Advanced Structural Characterization and Conformational Analysis of Antipyrine, 4 9h Purin 6 Ylamino

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structural Elucidation

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of a molecule is governed by a variety of non-covalent intermolecular interactions. rsc.org For Antipyrine (B355649), 4-(9H-purin-6-ylamino)-, the presence of multiple hydrogen bond donors (the N-H groups of the purine (B94841) and the amino linker) and acceptors (the nitrogen atoms of the purine and the carbonyl oxygen of the antipyrine moiety) suggests that hydrogen bonding would play a dominant role in its crystal lattice.

Furthermore, the aromatic nature of both the purine and the phenyl group on the antipyrine ring indicates a high likelihood of π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a parallel or offset fashion. Studies on related 4-aminoantipyrine (B1666024) derivatives have shown the significance of such interactions in stabilizing the crystal structure. nih.gov

While there is no specific data for Antipyrine, 4-(9H-purin-6-ylamino)-, a hypothetical analysis would involve identifying these interactions and quantifying their geometric parameters.

Table 1: Potential Intermolecular Interactions in Crystalline Antipyrine, 4-(9H-purin-6-ylamino)- (Hypothetical)

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Significance in Crystal Packing |

| Hydrogen Bonding | N-H (Purine) | N (Purine), C=O (Antipyrine) | Primary driving force for molecular assembly |

| Hydrogen Bonding | N-H (Amino Linker) | N (Purine), C=O (Antipyrine) | Contributes to the formation of a robust 3D network |

| π-π Stacking | Phenyl Ring (Antipyrine) | Purine Ring | Stabilizes the crystal structure through delocalized electron interactions |

| π-π Stacking | Purine Ring | Purine Ring | Further enhances packing efficiency |

Investigation of Polymorphism and Pseudopolymorphism in Solid-State Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (solvates or hydrates), are critical aspects of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. To date, no studies have reported the existence of polymorphs or pseudopolymorphs for Antipyrine, 4-(9H-purin-6-ylamino)-.

Co-crystallization Strategies with Chemically Inert Co-formers for Solid-State Engineering

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, chemically inert molecule (a co-former) in the same crystal lattice. nih.govnih.gov This approach can be used to improve properties such as solubility and stability. For a molecule like Antipyrine, 4-(9H-purin-6-ylamino)-, potential co-formers could be selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions. Research on the co-crystallization of the related compound 4-aminoantipyrine has highlighted the importance of selecting co-formers with appropriate functional groups and considering the pKa difference to favor co-crystal formation over salt formation. researchgate.net

Absolute Configuration Determination through Anomalous Dispersion

For chiral molecules, determining the absolute configuration is essential. While Antipyrine, 4-(9H-purin-6-ylamino)- itself is not chiral, derivatives or related compounds might be. The anomalous dispersion method in X-ray crystallography is a definitive technique for establishing the absolute stereochemistry of a chiral molecule. ias.ac.in This involves using X-ray wavelengths near the absorption edge of a heavy atom in the structure to induce phase shifts in the scattered X-rays, allowing for the unambiguous assignment of the R or S configuration.

Solution-State Conformational Analysis and Dynamics

The conformation and dynamic behavior of a molecule in solution can differ significantly from its solid-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these properties. nih.gov

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Rotational Barriers and Interconversion Kinetics

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation around chemical bonds. nih.gov For Antipyrine, 4-(9H-purin-6-ylamino)-, several rotational barriers could potentially be investigated using DNMR:

Rotation around the C-N bond connecting the purine and the antipyrine moieties: The degree of double-bond character in this bond could lead to restricted rotation, resulting in distinct conformers that may be observable at low temperatures.

Rotation of the phenyl group: The steric hindrance around the bond connecting the phenyl group to the pyrazolone (B3327878) ring could also lead to a measurable rotational barrier.

By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to calculate the activation energy for these rotational processes and understand the kinetics of interconversion between different conformations. However, no such DNMR studies have been published for this specific compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Conformation Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiral properties of molecules, including those that are conformationally chiral. Although Antipyrine, 4-(9H-purin-6-ylamino)- is not chiral in its ground state, restricted rotation around the C-N bond linking the antipyrine and purine rings can lead to stable, non-superimposable conformations (atropisomers) that can be detected by ECD.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial orientation of the chromophores within the molecule. In the case of Antipyrine, 4-(9H-purin-6-ylamino)-, the purine and antipyrine rings act as the primary chromophores. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different possible conformations. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the dominant atropisomer in solution can be determined.

Key Research Findings:

While specific experimental ECD data for Antipyrine, 4-(9H-purin-6-ylamino)- is not widely available in the public domain, the application of this technique would provide invaluable information on the rotational barrier and the preferred dihedral angle between the two ring systems in a chiral solvent or when co-crystallized with a chiral host.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional nuclear magnetic resonance (2D NMR) technique that is instrumental in determining the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.

For Antipyrine, 4-(9H-purin-6-ylamino)-, NOESY experiments are crucial for elucidating the relative orientation of the antipyrine and purine rings. Cross-peaks in a NOESY spectrum indicate which protons are in close spatial proximity. For instance, observing a NOESY cross-peak between a proton on the phenyl group of the antipyrine moiety and a proton on the purine ring would provide direct evidence for a specific folded conformation. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Key Research Findings:

Detailed NOESY studies on Antipyrine, 4-(9H-purin-6-ylamino)- would allow for the construction of a 3D model of its solution-state conformation. The presence or absence of specific cross-peaks would confirm the preferred rotational conformation around the amino bridge.

| Potential NOESY Correlations for Conformational Analysis |

| Proton Pair |

| Phenyl-H (Antipyrine) ↔ Purine-H |

| Methyl-H (Antipyrine) ↔ Purine-H |

| Amino-NH ↔ Phenyl-H (ortho) |

| Amino-NH ↔ Purine-H |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are essential for identifying functional groups and probing the local environment of atoms within Antipyrine, 4-(9H-purin-6-ylamino)-.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For Antipyrine, 4-(9H-purin-6-ylamino)-, key characteristic bands would include the N-H stretching of the purine and the amino linker, the C=O stretching of the antipyrine ring, C=N and C=C stretching vibrations within the aromatic rings, and the C-H stretching of the methyl and phenyl groups. While specific FTIR data for the title compound is scarce, data for the related compound 4-aminoantipyrine (4-AAP) can provide some insight. For 4-AAP, characteristic bands for the NH2 group appear around 3437 and 3300 cm⁻¹, with the C=O group showing a band at 1678 cm⁻¹. researchgate.net

Hypothetical FTIR Data for Antipyrine, 4-(9H-purin-6-ylamino)- based on related structures:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Purine & Linker) | 3400-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Amide in Antipyrine) | ~1670 | Stretching |

| C=N, C=C (Aromatic rings) | 1650-1450 | Stretching |

| N-H | 1600-1500 | Bending |

| C-N | 1350-1000 | Stretching |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic rings.

In the analysis of Antipyrine, 4-(9H-purin-6-ylamino)-, Raman spectroscopy would be effective in characterizing the vibrations of the purine and phenyl rings. The breathing modes of these aromatic systems typically give rise to strong and sharp Raman signals. The technique can also be used to study polymorphism, as different crystalline forms of the compound would exhibit distinct Raman spectra due to differences in their crystal lattice vibrations.

Key Research Findings:

While specific Raman studies on Antipyrine, 4-(9H-purin-6-ylamino)- are not readily found, the technique is well-suited for non-destructive analysis and can provide detailed structural information. nih.gov For instance, the C=C stretching vibrations of the phenyl ring and the pyrazolone ring, as well as the symmetric stretching of the purine ring system, would be prominent in the Raman spectrum.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes in Solid State

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrations in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹). These low-energy vibrations correspond to collective motions of the molecule, such as intermolecular vibrations (phonons) in the crystal lattice and large-amplitude intramolecular motions like torsional modes of the entire molecular framework.

For Antipyrine, 4-(9H-purin-6-ylamino)-, THz spectroscopy is particularly useful for studying the solid-state structure. Different polymorphic forms or solvates of the compound will have distinct crystal packing and, consequently, different THz absorption spectra. This makes THz spectroscopy a powerful tool for identifying and quantifying different solid forms of the compound.

Key Research Findings:

There is a lack of published THz spectra for Antipyrine, 4-(9H-purin-6-ylamino)-. However, the application of this technique would be highly beneficial for characterizing its solid-state properties, including the identification of polymorphs and the study of phase transitions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Amorphous and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an essential technique for the structural characterization of solid materials, including crystalline and amorphous forms of pharmaceutical compounds. Unlike solution-state NMR, ssNMR can provide detailed information about the structure, conformation, and dynamics of molecules in their native solid state.

For Antipyrine, 4-(9H-purin-6-ylamino)-, ssNMR can be used to distinguish between different polymorphs, as the chemical shifts of nuclei like ¹³C and ¹⁵N are highly sensitive to the local electronic environment, which is influenced by the crystal packing. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. Furthermore, ssNMR can be used to determine internuclear distances and torsion angles, providing a detailed picture of the molecular conformation in the solid state.

Key Research Findings:

Advanced Mass Spectrometry Techniques for Structural Validation and Isomer Differentiation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge in the gas phase. This technique would be particularly useful for Antipyrine, 4-(9H-purin-6-ylamino)- to:

Determine its Collision Cross Section (CCS): The CCS is a measure of the ion's rotational average area and is a characteristic physical property. A predicted CCS value for the [M+H]⁺ ion is available in the PubChem database. uni.lu

Separate Isomers: Any potential isomers of the compound, which have the same mass, could be separated based on differences in their shape, leading to different drift times in the ion mobility cell.

Study Conformational Flexibility: The presence of multiple conformations in the gas phase could be detected as different features in the ion mobilogram.

Table 2: Predicted Ion Mobility and Mass Spectrometry Data for Antipyrine, 4-(9H-purin-6-ylamino)-

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 322.14110 | 174.9 |

| [M+Na]⁺ | 344.12304 | 187.4 |

| [M-H]⁻ | 320.12654 | 179.2 |

| Data sourced from PubChem predictions. uni.lu |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of Antipyrine, 4-(9H-purin-6-ylamino)-) and its subsequent fragmentation to produce product ions. The fragmentation pattern is a fingerprint of the molecule's structure. Based on the known structure, the following fragmentation pathways can be hypothesized:

Cleavage of the N-C bond between the antipyrine and purine moieties, leading to fragment ions corresponding to the individual rings.

Fragmentation of the purine ring , a well-characterized process that can help confirm its structure.

Loss of the methyl groups from the antipyrine moiety.

Table 3: Hypothetical MS/MS Fragmentation of Antipyrine, 4-(9H-purin-6-ylamino)- ([M+H]⁺) (Note: These are theoretical fragmentation pathways and would require experimental verification.)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 322.14 | 188.10 | Purine moiety |

| 322.14 | 135.06 | Antipyrine amine moiety |

| 188.10 | 159.09 | -CHO |

| 135.06 | 108.04 | -HCN |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to determine its elemental composition. For Antipyrine, 4-(9H-purin-6-ylamino)-, with a molecular formula of C₁₆H₁₅N₇O, HRMS is essential for confirming its identity. uni.lu

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 4: High-Resolution Mass Data for Antipyrine, 4-(9H-purin-6-ylamino)-

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₆H₁₅N₇O | 321.13382 |

| Data sourced from PubChem. uni.lu |

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition, distinguishing it from other compounds with the same nominal mass.

Computational Chemistry and Theoretical Studies of Antipyrine, 4 9h Purin 6 Ylamino

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometries, Electronic Densities, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of Antipyrine (B355649), 4-(9H-purin-6-ylamino)- would be invaluable for determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information provides the foundation for understanding its three-dimensional structure.

Furthermore, DFT calculations can map the electron density distribution, revealing regions of the molecule that are electron-rich or electron-deficient, which is critical for predicting sites of electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity, with the energy gap between them indicating its chemical stability.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Energetics

For more precise energy calculations, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods can provide benchmark-quality energies for the molecule. Such high-accuracy calculations are essential for determining the thermodynamics of potential reactions involving Antipyrine, 4-(9H-purin-6-ylamino)-, such as its formation or degradation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify the compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption maxima. Similarly, calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts, and the computation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum.

Table 1: Hypothetical Predicted Spectroscopic Data for Antipyrine, 4-(9H-purin-6-ylamino)-

| Property | Predicted Value | Method |

| ¹H NMR | ||

| Purine (B94841) N-H | ~8-9 ppm | GIAO-DFT |

| Aromatic C-H | ~7-8 ppm | GIAO-DFT |

| Antipyrine CH₃ | ~2-3 ppm | GIAO-DFT |

| ¹³C NMR | ||

| Carbonyl C=O | ~160-170 ppm | GIAO-DFT |

| Aromatic C | ~110-150 ppm | GIAO-DFT |

| Methyl C | ~30-40 ppm | GIAO-DFT |

| IR Frequencies | ||

| N-H Stretch | ~3300-3400 cm⁻¹ | DFT |

| C=O Stretch | ~1650-1700 cm⁻¹ | DFT |

| C=N Stretch | ~1550-1600 cm⁻¹ | DFT |

| UV-Vis λmax | ~260-280 nm | TD-DFT |

Note: The values in this table are hypothetical and represent typical ranges for similar molecular fragments. Actual values would require specific calculations.

Transition State Characterization and Reaction Pathway Elucidation

To understand the kinetics of reactions involving Antipyrine, 4-(9H-purin-6-ylamino)-, computational chemists can locate and characterize transition state structures. By calculating the energy barrier of a reaction, it is possible to predict its rate. This type of analysis is crucial for understanding the mechanisms of its potential synthesis or metabolic pathways.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods provide detailed information about the electronic structure of a single conformation, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time, providing insights into its flexibility and behavior in different environments.

Conformational Sampling and Free Energy Landscapes in Various Solvents

MD simulations of Antipyrine, 4-(9H-purin-6-ylamino)- in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the solvent environment influences its preferred conformations. The flexibility of the molecule, particularly around the bond linking the antipyrine and purine moieties, could be assessed.

By analyzing the simulation trajectory, a free energy landscape can be constructed, which maps the stable and metastable conformations and the energy barriers between them. This provides a comprehensive picture of the molecule's dynamic behavior and the relative populations of different conformers at equilibrium.

Solvent Effects and Solvation Dynamics on Molecular Conformations

Specific studies detailing the influence of different solvents on the three-dimensional shape and stability of Antipyrine, 4-(9H-purin-6-ylamino)-, are not found in the reviewed literature. Such studies would typically employ computational methods like Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations with explicit or implicit solvent models. These analyses are crucial for understanding how the molecule behaves in different chemical environments, which can influence its reactivity and interactions with other molecules. Without dedicated research, any discussion on its conformational changes in various solvents would be purely speculative.

Theoretical Ligand-Receptor Docking Simulations for Hypothetical Binding Sites (Non-Clinical Context)

While the purine and antipyrine moieties are known to interact with various biological targets, specific theoretical docking studies for Antipyrine, 4-(9H-purin-6-ylamino)- into hypothetical, non-clinical binding sites are not documented. Molecular docking simulations are a standard computational technique to predict the preferred orientation of a molecule when bound to a target. nih.gov The absence of such studies for this particular compound means there is no available data on its potential binding modes or affinities with hypothetical protein structures.

Molecular Mechanics (MM) and Force Field Development for Large-Scale Simulations

The development of specific force field parameters is essential for conducting accurate large-scale molecular mechanics simulations. nih.gov These parameters define the potential energy of the molecule as a function of its atomic coordinates. For Antipyrine, 4-(9H-purin-6-ylamino)-, there are no published, bespoke force fields. While general force fields like GAFF (General Amber Force Field) could potentially be used, their accuracy for this specific molecule without proper parameterization and validation remains unevaluated.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Prediction

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models rely on calculated molecular descriptors.

While general principles of QSAR/QSPR suggest that topological and electronic descriptors can be calculated for any molecule, specific studies correlating these descriptors with the properties of Antipyrine, 4-(9H-purin-6-ylamino)- are absent from the literature. Such studies would be necessary to build predictive models for its behavior.

Theoretical Studies on Intermolecular Interactions and Self-Assembly Propensities

The potential for Antipyrine, 4-(9H-purin-6-ylamino)- to form intermolecular interactions, such as hydrogen bonding and π-stacking, and to self-assemble into larger structures has not been investigated through theoretical methods. nih.govrsc.org The purine ring, in particular, is known to participate in such interactions. nih.govacs.org Computational studies could elucidate the preferred modes of interaction and the thermodynamics of self-assembly, but such research is currently unavailable.

Artificial Intelligence and Machine Learning Applications in Predicting Antipyrine, 4-(9H-purin-6-ylamino)- Properties and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery and development has revolutionized the prediction of molecular properties and reactivity, offering a faster and more cost-effective alternative to traditional experimental methods. nist.govnih.gov For the compound Antipyrine, 4-(9H-purin-6-ylamino)-, while specific AI/ML studies may be limited, the application of these techniques can be extrapolated from research on related antipyrine and purine derivatives. acs.orgresearchgate.nettandfonline.com

Predicting Physicochemical and Pharmacokinetic Properties:

Machine learning models, such as artificial neural networks (ANN) and k-nearest neighbors (KNN), have been successfully employed to predict the physicochemical and pharmacokinetic properties of antipyrine derivatives. acs.org These models are trained on datasets of compounds with known properties, such as solubility, lipophilicity (logP), and metabolic stability. For Antipyrine, 4-(9H-purin-6-ylamino)-, AI/ML algorithms could be utilized to predict its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for assessing its potential as a drug candidate.

A recent study on 39 antipyrine compounds demonstrated the superiority of an ANN model over a KNN model in predicting corrosion inhibition efficiencies, achieving a coefficient of determination (R²) of 0.715. acs.org This highlights the potential of neural networks in modeling complex relationships between molecular structure and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com For purine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various biological targets, such as c-Src tyrosine kinase and Bcr-Abl kinase. researchgate.netmdpi.com

In a study on substituted purine analogs, a 2D-QSAR model yielded a predictive correlation coefficient (r²) of 0.8319, indicating a strong correlation between the selected molecular descriptors and the inhibitory activity. researchgate.nettandfonline.com Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of new purine-based inhibitors. mdpi.com These approaches could be applied to a series of analogs of Antipyrine, 4-(9H-purin-6-ylamino)- to predict their biological activities and guide the synthesis of more potent compounds.

Predicting Reactivity:

The reactivity of a molecule is a key determinant of its metabolic fate and potential for toxicity. AI and machine learning can be used to predict sites of metabolism and potential reactive metabolites. nih.gov By analyzing the electronic structure and using quantum mechanical descriptors, it is possible to build models that predict the likelihood of a molecule undergoing specific reactions, such as oxidation by cytochrome P450 enzymes. For Antipyrine, 4-(9H-purin-6-ylamino)-, such models could identify potential metabolic liabilities early in the drug discovery process.

Data for Predictive Modeling:

The development of robust AI/ML models relies on the availability of high-quality data. For Antipyrine, 4-(9H-purin-6-ylamino)-, relevant data for building predictive models would include its structural information, physicochemical properties, and biological activity data from various assays.

Table 1: Physicochemical Properties of Antipyrine, 4-(9H-purin-6-ylamino)-

| Property | Value | Source |

| Molecular Formula | C16H15N7O | uni.lu |

| Molecular Weight | 321.34 g/mol | uni.lu |

| XlogP (predicted) | 2.3 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 322.14110 | 174.9 |

| [M+Na]+ | 344.12304 | 187.4 |

| [M-H]- | 320.12654 | 179.2 |

| Data obtained from computational predictions. uni.lu |

The future of drug discovery for compounds like Antipyrine, 4-(9H-purin-6-ylamino)- will likely involve a synergistic approach, combining traditional experimental work with the predictive power of AI and machine learning to accelerate the identification and optimization of new therapeutic agents.

Reactivity, Reaction Mechanisms, and Chemical Transformations of Antipyrine, 4 9h Purin 6 Ylamino

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) and Purine (B94841) Rings

The pyrazolone ring of the antipyrine (B355649) moiety is highly activated towards electrophilic substitution at the C4 position. However, in the title compound, this position is already substituted with the purinylamino group, thus directing further electrophilic attacks to other positions, albeit under more forcing conditions. The phenyl group at the N1 position can undergo electrophilic substitution, typically at the para position, unless sterically hindered.

The purine ring system can undergo electrophilic substitution, although it is generally less reactive than the pyrazolone ring. The C8 position is the most susceptible to electrophilic attack due to the influence of the imidazole (B134444) ring nitrogen atoms. Nucleophilic substitution reactions on the purine ring are also well-documented, particularly at the C6 position where the amino group is located. However, direct displacement of this amino group would require harsh reaction conditions.

Oxidation and Reduction Chemistry of Antipyrine, 4-(9H-purin-6-ylamino)-

The oxidation and reduction chemistry of this hybrid molecule is complex, with both the antipyrine and purine moieties contributing to its redox behavior.

While specific electrochemical data for Antipyrine, 4-(9H-purin-6-ylamino)- is not available, the electrochemical behavior of the parent compounds provides insight. Antipyrine and its derivatives are known to undergo oxidation at the pyrazolone ring. The oxidation potential is influenced by the substituents on the ring. The purine moiety, particularly adenine, is also electrochemically active, with oxidation occurring at the C8 and C2 positions.

Table 1: Representative Electrochemical Data for Related Compounds

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Notes |

|---|---|---|

| Antipyrine | ~+1.0 | Irreversible oxidation |

This data is illustrative and may vary based on experimental conditions.

Under controlled oxidative conditions, the antipyrine ring is susceptible to cleavage. The double bond within the pyrazolone ring can be targeted by oxidizing agents, leading to the formation of various degradation products. For the purine ring, oxidation can lead to the formation of oxo-purines, such as hypoxanthine (B114508) or xanthine, if the amino group at C6 is cleaved and replaced by a hydroxyl group.

Acid-Base Properties and Proton Transfer Mechanisms

Table 2: Approximate pKa Values for Relevant Functional Groups

| Functional Group | pKa | Notes |

|---|---|---|

| Purine N1-H | ~3.5 | Protonation |

| Purine N7-H | ~2.5 | Protonation |

| Purine amino group | ~4.2 | Protonation |

Photochemistry and Photodegradation Mechanisms under Varying Light Conditions

The photochemical behavior of this compound is expected to be influenced by the UV-absorbing properties of both the antipyrine and purine chromophores. Upon absorption of UV radiation, the molecule can be excited to higher energy states, leading to various photochemical reactions. Photodegradation pathways may involve photo-oxidation, leading to the cleavage of the pyrazolone ring or modification of the purine ring. The presence of the amino group on the purine ring can also play a role in the excited-state dynamics and subsequent photochemical reactions.

Complexation Reactions with Metal Ions and Coordination Chemistry Studies

Both the antipyrine and purine moieties are excellent ligands for metal ions. The antipyrine ring can coordinate to metal ions through the exocyclic oxygen atom and the N2 nitrogen atom of the pyrazolone ring, forming stable chelate complexes. The purine ring offers multiple coordination sites, with the N1, N3, N7, and the exocyclic amino group being the most common. The specific coordination mode will depend on the metal ion, the solvent system, and the pH. It is plausible that Antipyrine, 4-(9H-purin-6-ylamino)- can act as a bridging ligand, coordinating to one metal center through the antipyrine moiety and to another through the purine ring.

Stoichiometry and Stability of Metal Complexes

There is no specific experimental data in the public domain detailing the stoichiometry and stability constants of metal complexes formed with Antipyrine, 4-(9H-purin-6-ylamino)-. In principle, the stability of such complexes would be determined by factors including the nature of the metal ion, the solvent system, and the pH of the medium. Stability constants are typically determined using techniques such as potentiometric titration or spectrophotometry. researchgate.netwikipedia.org For analogous 4-aminoantipyrine (B1666024) derivatives, a variety of metal complexes with different stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratios) have been synthesized, often exhibiting high stability. nih.gov

Table 1: Postulated Metal Complexes of Antipyrine, 4-(9H-purin-6-ylamino)- and Their Potential Stoichiometries (Hypothetical)

| Metal Ion (M) | Potential Stoichiometry (M:L) | Postulated Geometry |

| Cu(II) | 1:1, 1:2 | Square Planar, Octahedral |

| Ni(II) | 1:1, 1:2 | Octahedral |

| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Zn(II) | 1:1, 1:2 | Tetrahedral |

| Ru(II/III) | 1:1, 1:2 | Octahedral |

Note: This table is hypothetical and not based on experimental data for the title compound.

Ligand Binding Sites and Coordination Modes

The Antipyrine, 4-(9H-purin-6-ylamino)- ligand possesses multiple potential coordination sites for metal ions. The antipyrine moiety contains a carbonyl oxygen and two nitrogen atoms within the pyrazolone ring, while the purine ring has several nitrogen atoms (N1, N3, N7, N9) and an exocyclic amino group that could participate in metal binding. nih.gov

The coordination behavior of the purine ring is known to be complex and dependent on the metal ion and substitution pattern. nih.gov The N7 position is a common coordination site for many metal ions. nih.gov However, the bulky antipyrine substituent at the 6-amino position might sterically hinder coordination at N7. The N1 and N3 atoms of the pyrimidine (B1678525) part of the purine ring are also potential binding sites. It is also conceivable that the ligand could act as a bridging ligand, coordinating to two different metal centers simultaneously through its distinct donor groups. Without experimental evidence, such as X-ray crystallographic data or detailed spectroscopic studies (NMR, IR), the precise coordination modes remain speculative.

Heterocyclic Ring Opening and Rearrangement Pathways Under Stress Conditions

Research on the heterocyclic ring opening and rearrangement pathways of Antipyrine, 4-(9H-purin-6-ylamino)- under stress conditions (e.g., strong acid, strong base, high temperature, oxidative or reductive environments) has not been reported.

Purine rings, while generally stable, can undergo ring-opening reactions under certain conditions. researchgate.net For instance, the pyrimidine ring of purines can be cleaved by hydrolysis under acidic or basic conditions. The imidazole ring can also be opened, though this is generally less common. The presence of the antipyrine substituent could influence the electron distribution in the purine ring system and thus affect its susceptibility to ring-opening reactions.

Investigation of Reaction Kinetics and Thermodynamics for Mechanistic Insights

No studies on the reaction kinetics or thermodynamics of Antipyrine, 4-(9H-purin-6-ylamino)- have been found in the scientific literature. Such studies would be crucial for understanding the mechanisms of its potential reactions, including metal complex formation or degradation pathways. youtube.comyoutube.com Kinetic studies would provide information on reaction rates and the factors that influence them, while thermodynamic studies would reveal the energy changes associated with these processes. nih.gov

Catalytic Transformations Utilizing Antipyrine, 4-(9H-purin-6-ylamino)- as a Precursor, Ligand, or Organocatalyst

There are no published reports on the use of Antipyrine, 4-(9H-purin-6-ylamino)- as a precursor for catalysts, as a ligand in catalytic systems, or as an organocatalyst itself. While purine derivatives have been explored as components of catalysts, and metal complexes of 4-aminoantipyrine derivatives have shown catalytic activity in some reactions, no such applications have been documented for the specific title compound. conicet.gov.aracs.org

Interactions of Antipyrine, 4 9h Purin 6 Ylamino with Other Chemical Entities and Materials

Host-Guest Chemistry and Supramolecular Assembly Applications

A thorough literature review did not yield any studies on the host-guest chemistry or supramolecular assembly of Antipyrine (B355649), 4-(9H-purin-6-ylamino)-.

No data exists on the formation of inclusion complexes between Antipyrine, 4-(9H-purin-6-ylamino)- and cyclodextrins or calixarenes.

Information regarding the non-covalent interactions of Antipyrine, 4-(9H-purin-6-ylamino)- with other macrocycles and molecular cages is not present in the available scientific literature.

There are no published findings on the self-assembly of Antipyrine, 4-(9H-purin-6-ylamino)- into any ordered supramolecular structures.

Interaction with Metal Surfaces and Inorganic Nanomaterials

No research could be located concerning the interaction of Antipyrine, 4-(9H-purin-6-ylamino)- with metal surfaces or inorganic nanomaterials.

There are no available adsorption studies of Antipyrine, 4-(9H-purin-6-ylamino)- on any metal oxides or nanoparticles.

No literature is available on the use of Surface-Enhanced Raman Spectroscopy (SERS) or Surface-Enhanced Infrared Absorption (SEIRA) to characterize the interface of Antipyrine, 4-(9H-purin-6-ylamino)- with any surface.

Functionalization of Nanomaterials with Antipyrine, 4-(9H-purin-6-ylamino)-

While direct research on the functionalization of nanomaterials with Antipyrine, 4-(9H-purin-6-ylamino)- is not extensively documented, the known reactivity of its constituent moieties, 4-aminoantipyrine (B1666024) and purines, suggests significant potential in this area. Gold nanoparticles (AuNPs), in particular, have been a focus of functionalization due to their unique optical and electronic properties, making them suitable for various biomedical applications, including bioimaging, drug delivery, and diagnostics. nih.govmdpi.com

The primary amine group in 4-aminoantipyrine serves as a reactive site for attachment to the surface of nanomaterials. For instance, 4-aminoantipyrine has been utilized as a reducing and capping agent in the one-step synthesis of gold nanoparticles. researchgate.net This process involves the reduction of Au(III) and the subsequent stabilization of the formed nanoparticles by the 4-aminoantipyrine molecules. researchgate.net This indicates that Antipyrine, 4-(9H-purin-6-ylamino)-, by virtue of its 4-aminoantipyrine component, could be similarly employed to create functionalized gold nanoparticles.

Furthermore, purine (B94841) derivatives have been successfully coated onto iron oxide nanoparticles for drug delivery systems. nih.gov The purine ring system can interact with the surface of nanoparticles through various mechanisms, including covalent bonding and non-covalent interactions. These functionalized nanoparticles can then be loaded with therapeutic agents for targeted delivery. Given that Antipyrine, 4-(9H-purin-6-ylamino)- possesses a purine moiety, it is plausible that it could be used to functionalize magnetic nanoparticles for similar applications. The functionalization of AuNPs with antibiotics has also been demonstrated for the detection of active β-lactamases, showcasing the versatility of nanoparticle-based diagnostic platforms. researchgate.net

The potential applications of nanomaterials functionalized with Antipyrine, 4-(9H-purin-6-ylamino)- are broad. The presence of the purine group, a key component of nucleic acids, could facilitate interactions with biological systems. ontosight.ai For example, such functionalized nanoparticles could be explored for their antiviral or anticancer properties, as derivatives of antipyrine and purine have shown promise in these areas. ontosight.ai

| Nanomaterial | Functionalizing Agent Moiety | Potential Application |

| Gold Nanoparticles (AuNPs) | 4-Aminoantipyrine | Colorimetric Sensing, Drug Delivery |

| Iron Oxide Nanoparticles | Purine | Drug Delivery, Magnetic Resonance Imaging |

| Gold Nanoparticles (AuNPs) | Purine/Antipyrine Derivative | Targeted Alpha-Particle Therapy |

Polymer Chemistry Applications and Polymer-Compound Interactions

The unique chemical structure of Antipyrine, 4-(9H-purin-6-ylamino)- suggests several potential applications within the field of polymer chemistry, ranging from the creation of functional materials to the development of advanced separation technologies.

The incorporation of active pharmaceutical ingredients into polymer matrices is a widely explored strategy for developing controlled-release drug delivery systems. nih.govresearchgate.net Research has demonstrated the use of copolymers based on methylmethacrylate as matrices for the controlled release of antipyrine. researchgate.net These systems can be formulated into tablets where the drug release is modulated by the properties of the polymer matrix. researchgate.net

Given that Antipyrine, 4-(9H-purin-6-ylamino)- is a derivative of antipyrine, it is conceivable that it could be incorporated into various polymer matrices to create functional materials for sustained drug delivery. Polymers such as poly(lactic-co-glycolic acid) (PLGA) have been extensively studied as carriers for purine analogs, demonstrating the potential to enhance the therapeutic efficacy of these drugs. mdpi.com The purine moiety of Antipyrine, 4-(9H-purin-6-ylamino)- could offer specific interactions with the polymer matrix, influencing the release kinetics and stability of the formulation. Polyamide-based polymers are also being investigated for the delivery of water-insoluble drugs, offering advantages such as localized targeting and sustained release. mdpi.com

The bifunctional nature of Antipyrine, 4-(9H-purin-6-ylamino)-, containing both a reactive amino group and a purine ring system, suggests its potential use as a monomer in polymerization reactions. The amino group could participate in condensation polymerization with suitable co-monomers to form novel polymers with integrated antipyrine and purine functionalities. Such polymers could exhibit unique biological activities or material properties.